Effusanin B Demonstrates Superior Potency to Etoposide in A549 Non-Small-Cell Lung Cancer Cells
In a direct MTT assay comparison, effusanin B achieved an IC50 of 10.7 μM against A549 human NSCLC cells, demonstrating 38% greater potency than the clinical chemotherapeutic etoposide (IC50 = 16.5 μM) in the same experimental system [1]. This quantitative superiority was established in a head-to-head comparison within a single study design.
| Evidence Dimension | Cytotoxic potency (IC50) against A549 non-small-cell lung cancer cells |
|---|---|
| Target Compound Data | 10.7 μM |
| Comparator Or Baseline | Etoposide: 16.5 μM |
| Quantified Difference | 35.2% lower IC50 (1.54-fold greater potency) |
| Conditions | MTT assay; A549 human NSCLC cell line; 48 h incubation |
Why This Matters
This provides a validated benchmark against a clinical standard-of-care agent, enabling researchers to contextualize effusanin B's potency for NSCLC-focused programs relative to an established chemotherapeutic comparator.
- [1] Hou J, Li Y, Xing H, Cao R, Jin X, Xu J, Guo Y. Effusanin B inhibits lung cancer by prompting apoptosis and inhibiting angiogenesis. Molecules. 2023;28(23):7682. View Source
